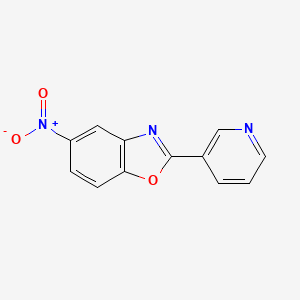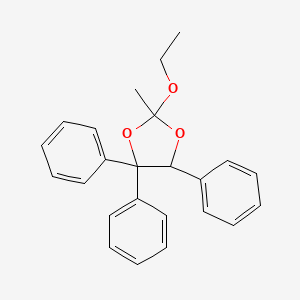![molecular formula C12H10Cl2N2O B14577235 3-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile CAS No. 61213-37-4](/img/structure/B14577235.png)
3-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile is an organic compound with a complex structure that includes a benzonitrile group and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile typically involves multiple steps. One common method includes the reaction of 3-chloro-4-(chloromethyl)benzonitrile with a suitable pyrrolidinone derivative under controlled conditions. The reaction often requires the use of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be a site for nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Hydrolysis: The nitrile group can be hydrolyzed to form amides or carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Hydrolysis: Acidic conditions may involve hydrochloric acid, while basic conditions may use sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce amides or carboxylic acids.
Scientific Research Applications
3-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological effects. The nitrile group can also participate in various biochemical pathways, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzonitrile: A simpler compound with a similar nitrile group but lacking the pyrrolidinone ring.
4-Chlorobenzonitrile: Another isomer with different substitution patterns on the benzene ring.
3-Cyanobenzylchloride: Similar structure but with a different functional group arrangement.
Uniqueness
3-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile is unique due to its combination of a benzonitrile group and a pyrrolidinone ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
61213-37-4 |
|---|---|
Molecular Formula |
C12H10Cl2N2O |
Molecular Weight |
269.12 g/mol |
IUPAC Name |
3-[3-chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile |
InChI |
InChI=1S/C12H10Cl2N2O/c13-5-9-7-16(12(17)11(9)14)10-3-1-2-8(4-10)6-15/h1-4,9,11H,5,7H2 |
InChI Key |
GZNGJMFUTVATBN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=O)N1C2=CC=CC(=C2)C#N)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[7-(3-Hexyloxiran-2-YL)heptyl]phenol](/img/structure/B14577158.png)


![1-Oxaspiro[3.5]nonane-2-methanol, 2-methyl-](/img/structure/B14577180.png)
![2-[(4-Chloro-3-methoxyphenyl)sulfanyl]benzoic acid](/img/structure/B14577187.png)

![2-Bromo-1,3,3,6-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14577196.png)


![N-[(2-Bromoethoxy)carbonyl]-L-leucine](/img/structure/B14577218.png)

![1-Pentanone, 1-[7-(2-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14577234.png)

